molecular formula C12H27HgO B14611556 Dodecylmercury;hydrate CAS No. 56986-39-1

Dodecylmercury;hydrate

Cat. No.: B14611556
CAS No.: 56986-39-1
M. Wt: 387.93 g/mol
InChI Key: WZAHCXUNFLFONW-UHFFFAOYSA-N
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Description

Dodecylmercury;hydrate is an organomercury compound that consists of a dodecyl group (a twelve-carbon alkyl chain) bonded to a mercury atom, with water molecules associated as hydrates. Organomercury compounds are known for their significant toxicity and are used in various industrial and research applications. The presence of the hydrate indicates that water molecules are integrated into the compound’s structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylmercury;hydrate can be synthesized through the reaction of dodecyl halides with mercury salts in the presence of a reducing agent. One common method involves the reaction of dodecyl chloride with mercuric chloride (HgCl2) in an aqueous solution, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:

  • Temperature: Room temperature to slightly elevated temperatures.
  • Solvent: Aqueous or organic solvents like ethanol or methanol.
  • Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

  • Large-scale reactors to handle the reactants and products.
  • Continuous monitoring of reaction conditions to ensure safety and efficiency.
  • Purification steps to isolate the desired product from by-products and unreacted materials.

Chemical Reactions Analysis

Types of Reactions

Dodecylmercury;hydrate undergoes various chemical reactions, including:

    Oxidation: The mercury atom can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form elemental mercury and dodecane.

    Substitution: The dodecyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of mercuric oxide (HgO) and dodecane.

    Reduction: Formation of elemental mercury (Hg) and dodecane.

    Substitution: Formation of various organomercury compounds depending on the nucleophile used.

Scientific Research Applications

Dodecylmercury;hydrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its toxicological effects on biological systems and its interactions with cellular components.

    Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to bind to specific biomolecules.

    Industry: Utilized in the production of specialty chemicals and as a preservative in some industrial processes.

Mechanism of Action

The mechanism of action of dodecylmercury;hydrate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom binds to the sulfur atoms in thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This binding can result in oxidative stress, cellular damage, and apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with a single carbon group bonded to mercury.

    Ethylmercury: Similar to methylmercury but with an ethyl group.

    Phenylmercury: Contains a phenyl group bonded to mercury.

Uniqueness

Dodecylmercury;hydrate is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organomercury compounds. The presence of the hydrate also affects its solubility and reactivity.

Properties

CAS No.

56986-39-1

Molecular Formula

C12H27HgO

Molecular Weight

387.93 g/mol

IUPAC Name

dodecylmercury;hydrate

InChI

InChI=1S/C12H25.Hg.H2O/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;;1H2

InChI Key

WZAHCXUNFLFONW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Hg].O

Origin of Product

United States

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